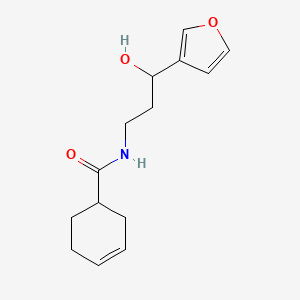

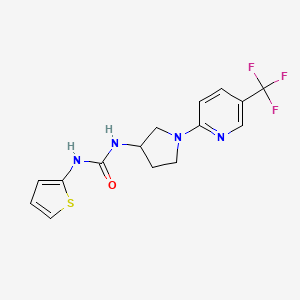

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug . Similarly, novel antipyrine derivatives were synthesized and characterized, including their crystal structures and intermolecular interactions . Another study reported the synthesis of a novel triamine benzamide monomer used to prepare thin-film composite membranes . Additionally, the synthesis and characterization of secondary amide compounds, such as 3-acetoxy-2-methyl-N-(phenyl)benzamide, have been described, highlighting the importance of amide bond formation in these processes .

Molecular Structure Analysis

The molecular structures of benzamide derivatives have been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structures of these compounds, revealing their solid-state arrangements and intermolecular interactions . Density functional theory (DFT) calculations complement these experimental findings, providing insights into the geometrical parameters and electronic properties of the molecules . For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

Benzamide derivatives have been evaluated for their potential as inhibitors in various biological assays. For instance, benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another study identified potent inhibitors of stearoyl-CoA desaturase-1, which are benzamide derivatives with significant biological activity . Additionally, new benzamide and phenylacetamide derivatives were synthesized and evaluated as antimicrobial agents, demonstrating broad-spectrum activity against various microorganisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their potential applications. The hydrophilicity, membrane morphology, and permeation properties of thin-film composite membranes prepared from a benzamide monomer were characterized, showing improved performance with increased hydrophilicity . Spectroscopic studies, including IR, NMR, and UV-Vis, have been conducted to investigate the properties of these compounds . Thermal analysis has also been used to study the stability and phase transitions of benzamide derivatives .

Propiedades

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c20-19(21,22)17-8-6-16(7-9-17)18(25)23-12-10-15(11-13-24)14-4-2-1-3-5-14/h1-9,15,24H,10-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPKCRNKDRDSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)

![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)